Isoprene

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Isoprene can be synthesized through several methods. One common synthetic route involves the thermal cracking of petroleum-derived naphtha . Another method is the catalytic dehydrogenation of isopentane . Additionally, this compound can be produced via the dimerization of propylene followed by metathesis .

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction from C5 hydrocarbon streams during the steam cracking of naphtha or oil . The separation techniques for producing pure this compound include azeotropic distillation, chemical isolation, and extractive distillation using solvents such as N-methylpyrrolidone, dimethylformamide, and acetonitrile .

Analyse Chemischer Reaktionen

Oxidation Pathways of Isoprene

This compound (C₅H₈) undergoes complex atmospheric oxidation through reactions with major oxidants, including hydroxyl radicals (OH), ozone (O₃), and nitrate radicals (NO₃). These pathways drive its transformation into secondary organic compounds, influencing air quality and climate.

Reaction with Hydroxyl Radicals (OH)

The dominant daytime oxidation pathway involves OH addition to the double bond, forming this compound hydroxyperoxy radicals (ISOPO₂). These radicals undergo isomerization and react with HO₂ or NO, leading to products like methacrolein (MACR) and methyl vinyl ketone (MVK) .

Key Reactions :

-

OH + C₅H₈ → HO-C₅H₈O₂ (ISOPO₂)

-

ISOPO₂ + HO₂ → HO-C₅H₈OOH (hydroxy hydroperoxide)

-

ISOPO₂ + NO → C₅H₈O + NO₂ (alkoxy radical decomposition)

| Parameter | High NO | Low NO |

|---|---|---|

| Dominant Products | MACR, MVK | Hydroxy hydroperoxides |

| Yield (MACR + MVK) | ~10% | <1% |

Reaction with Nitrate Radicals (NO₃)

NO₃-initiated oxidation dominates nocturnal conditions, forming multifunctional nitrates and carbonyl compounds. The reaction proceeds via hydrogen abstraction or addition to the double bond, yielding products like nitrooxy carbonyls and dihydroxy nitrates .

Key Reactions :

-

NO₃ + C₅H₈ → C₅H₇NO₃ (this compound nitrates)

-

C₅H₇NO₃ → MACR + MVK (minor pathway)

| Parameter | NO₃ Pathway |

|---|---|

| Organic Nitrate Yield | 65±12% |

| MACR + MVK Yield | ~10% |

Reaction with Ozone (O₃)

Ozone reacts with this compound via electrophilic addition, forming ozonides that decompose into carbonyl compounds and hydroxyl radicals. This pathway contributes to secondary organic aerosol (SOA) formation and radical cycling .

Key Reactions :

-

O₃ + C₅H₈ → HO-C₅H₈O-O-C₅H₈-OH (ozonide)

-

Ozonide → MACR, MVK, HO₂

Aqueous-Phase Chemistry and Sulfur Interactions

This compound interacts with sulfur(IV) species (SIV) in atmospheric aerosols, influencing sulfate formation and aerosol acidity.

Sulfur Oxidation and this compound Derivatives

In aqueous solutions, this compound reacts with sulfite and sulfate radicals, forming organosulfur compounds (e.g., sulfurous acid esters) and reducing SIV auto-oxidation. This interaction slows sulfate formation in acidic/basic conditions but accelerates it in neutral solutions .

Key Reactions :

-

SO₃⁻ + C₅H₈ → C₅H₈-SO₃⁻ (sulfite derivative)

-

C₅H₈-SO₃⁻ → Sulfate esters

| pH Condition | SIV Auto-Oxidation Effect |

|---|---|

| Acidic/Basic | Slowed |

| Neutral | Slightly accelerated |

Peroxy Radical Isomerization

ISOPO₂ radicals undergo 1,5-hydrogen shifts, influencing product distribution. This isomerization increases hydroxyl radical regeneration and affects the yield of carbonyl compounds .

Reduced Caltech this compound Mechanism (RCIM)

This condensed mechanism (148 species, 412 reactions) captures this compound oxidation under diverse atmospheric conditions. Key features include:

-

Explicit treatment of peroxy radical isomers

-

Representation of SOA precursors (e.g., IEPOX)

| Mechanism Component | Description |

|---|---|

| Initial Reactions | OH addition to C₅H₈ |

| Peroxy Radical Pathways | HO₂ vs. NO reactions |

| Secondary Processes | Carbonyl compound degradation |

Chamber Studies

Experiments in atmospheric simulation chambers (e.g., SAPHIR) validate reaction kinetics and product yields. For example, NO₃ reactivity correlates strongly with this compound concentration, confirming its role as a primary oxidant .

Mass Spectrometric Analysis

Electrospray ionization (ESI-MS) identifies this compound derivatives such as sulfurous acid esters (m/z = 163, 165) and nitrates (m/z = 179, 181) in post-reaction mixtures .

Implications for Atmospheric Chemistry

This compound chemistry impacts:

-

Ozone and NOx Cycling : MACR/MVK contribute to secondary ozone formation.

-

Aerosol Formation : SOA precursors from this compound oxidation affect climate and air quality.

-

Radical Balance : Peroxy radical isomerization modulates OH regeneration.

This synthesis highlights this compound’s complex oxidation pathways and their environmental significance, emphasizing the need for detailed mechanisms in atmospheric models.

Wissenschaftliche Forschungsanwendungen

Isoprene (2-methyl-1,3-butadiene) is a volatile organic compound with diverse applications across various industries, including the production of synthetic rubber, plastics, adhesives, and coatings . It is a natural hydrocarbon primarily used in the manufacturing of polymers and copolymers .

Industrial Applications of this compound

- Polymers and Copolymers : The largest application of this compound is in the production of cis-polythis compound, a synthetic rubber used primarily in vehicle tires . this compound is also used to create styrene-isoprene-styrene (SIS) block copolymers, which are utilized in adhesives, footwear, and other industrial products .

- Medical and Laboratory Applications : Polythis compound is suitable for medical, surgical, and laboratory applications because it is water-insoluble and resistant to many inorganic chemicals . Polythis compound products are safe for individuals with latex allergies, and can be used in medical devices and parts, medical fluid transport tubing, and surgical tubing . Additionally, it is highly resistant to abrasion, tear, and flex fatigue .

- Engineering Applications : The strength and durability of polythis compound make it useful in engineering applications . It can be used to manufacture bushings, anti-vibration mounts, o-rings, gaskets, seals, and other rubber components that endure a lot of stress . Polythis compound's processability and consistent properties make it beneficial in manufacturing .

This compound in Scientific Research

- Plant Physiology : this compound can enhance thermotolerance or quench oxidative stress in plants . Studies on Arabidopsis have explored the biological functions of this compound, identifying strong this compound-emitting lines that emit significantly more this compound than wild types .

- Atmospheric Science : this compound affects atmospheric chemistry by reducing the yield of highly oxygenated dimers, which drive particle nucleation and early growth . It can suppress nucleation in this compound-rich environments, even when monoterpenes are present .

- Microbial Studies: Soil microbes can consume this compound released locally in soils and from the atmosphere . Bacteria genera such as Rhodococcus, Nocardia, Arthrobacter, and Alcaligenes can grow on this compound as a sole carbon and energy source .

- Influence on Cigarettes: this compound is a constituent of cigarette smoke, and its yield can be influenced by the addition of sugars to tobacco .

This compound Exposure and Health Effects

- Inhalation Studies : Research has been conducted on the effects of this compound exposure through inhalation . Studies on mice showed increased tumor incidence in the lung, liver, heart, spleen, and Harderian gland in males, and increased incidence of Harderian gland and pituitary adenomas in females at high doses . Rats exposed to high concentrations of this compound showed no adverse effects, except for reduced ossification of the vertebral centra .

- Toxicokinetics : Both rats and mice exhibit saturation kinetics when exposed to this compound concentrations above 300 ppm . The rate of metabolism in vivo is greater in mice than in rats, and in-vitro studies suggest that the rates of metabolism in humans are lower .

Wirkmechanismus

Isoprene exerts its effects through various mechanisms:

Antioxidant Properties: This compound reacts with reactive oxygen species, such as singlet oxygen, to protect plants from oxidative stress.

Membrane Stabilization: This compound enhances the order of lipid tails within cell membranes, mimicking the effect of reduced temperature and providing stability.

Vergleich Mit ähnlichen Verbindungen

. Similar compounds include:

Monoterpenes: Compounds like limonene and myrcene, which consist of two isoprene units.

Sesquiterpenes: Compounds like farnesene, which consist of three this compound units.

Diterpenes: Compounds like phytol, which consist of four this compound units.

This compound is unique due to its simple structure and its role as a fundamental building block for more complex isoprenoids .

Biologische Aktivität

Isoprene, a volatile organic compound (C5H8), is produced by various biological systems, including plants and animals. This article explores the biological activities of this compound, focusing on its metabolic pathways, oxidative stress responses, and its role as a potential biomarker in human health.

Overview of this compound Production

This compound is predominantly emitted by vegetation and is a significant contributor to atmospheric chemistry. In humans, it is produced through the metabolism of lipids in skeletal muscle, specifically via the enzyme this compound synthase (IDI2), which converts dimethylallyl diphosphate (DMAPP) into this compound. Unlike plants, humans lack a dedicated this compound synthase enzyme, leading to distinct metabolic pathways for this compound production and regulation .

Metabolic Pathways

This compound metabolism involves several key enzymes and pathways. The primary metabolic route for this compound degradation in bacteria involves the four-component this compound monooxygenase (IsoMO), which facilitates the transformation of this compound into more manageable metabolites. Studies have identified various bacterial strains capable of utilizing this compound as a sole carbon source, highlighting its ecological significance .

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Function | Organism |

|---|---|---|

| IsoMO | Converts this compound to epoxide derivatives | Gordonia, Mycobacterium |

| Aldehyde Dehydrogenases | Further metabolizes epoxide products | Rhodococcus |

| Cytochrome P-450 | Oxidizes this compound and its metabolites | Various organisms |

Oxidative Stress Response

This compound has been linked to oxidative stress modulation. Research indicates that exposure to this compound-derived secondary organic aerosols (SOA) can induce the expression of genes associated with antioxidant defenses, such as PTGS2 and IL-8. This suggests that while this compound can contribute to oxidative stress under certain conditions, it may also play a protective role by enhancing antioxidant gene expression .

Case Study: this compound's Role in Plant Stress Responses

In plants like Arabidopsis thaliana, this compound has been shown to enhance thermotolerance and mitigate oxidative damage during abiotic stress events. Transgenic plants that emit higher levels of this compound demonstrate improved growth rates and resilience under heat stress conditions .

Table 2: Effects of this compound on Plant Stress Responses

| Parameter | Control Plants | High this compound Emitting Plants |

|---|---|---|

| Growth Rate | Baseline | Increased by 20% |

| Thermotolerance | Low | High |

| Oxidative Stress Markers | Elevated | Reduced |

Clinical Implications

The identification of this compound as a breath biomarker opens new avenues for clinical applications. Its production correlates with muscular activity and lipid metabolism, making it a potential non-invasive indicator of metabolic health . Research indicates that spikes in exhaled this compound levels can reflect underlying physiological conditions, providing insights into muscle metabolism and overall health status.

Eigenschaften

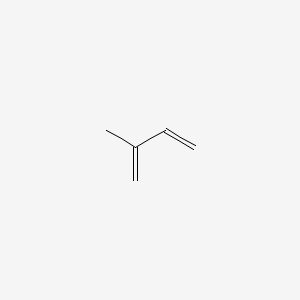

IUPAC Name |

2-methylbuta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8/c1-4-5(2)3/h4H,1-2H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHGJUQNOFWUDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26796-44-1, 6144-30-5, 9003-31-0 | |

| Record name | 1,3-Butadiene, 2-methyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26796-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butadiene, 2-methyl-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6144-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyisoprene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2020761 | |

| Record name | Isoprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a mild, aromatic odor; [HSDB], VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | Isoprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

34.067 °C, 34 °C | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-65 °F (-54 °C) (Closed cup) | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 642 mg/L at 25 °C, Practically insoluble in water, Miscible with ethanol, ethyl ether, acetone, benzene, Soluble in alcohol, ether, hydrocarbon solvents, Solubility in water, mg/l at 25 °C: 642 (very poor) | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.679 g/cu cm at 20 °C, Relative density (water = 1): 0.7 | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.35 (Air = 1), Relative vapor density (air = 1): 2.4 | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

550.0 [mmHg], VP: 400 mm Hg at 15.4 °C, 550 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 53.2 | |

| Record name | Isoprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Impurities in isoprene specified for the preparation of high cis-polyisoprene include: isoprene dimer, 0.1 wt% (max); alpha olefins, 1 wt% (max); beta olefins, 2.8 wt% (max); acetylenes, 50 ppm; allenes, 50 ppm; carbonyls, 10 ppm; sulfur, 5 ppm; piperylene, 80 ppm; cyclopentadiene, 1 ppm; peroxides, 5 ppm; acetonitrile, 8 ppm | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless volatile liquid, Colorless, watery liquid | |

CAS No. |

78-79-5, 9006-04-6 | |

| Record name | Isoprene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoprene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Natural rubber | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009006046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoprene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A62964IBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-145.95 °C, -146 °C | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is isoprene's role in atmospheric chemistry?

A1: this compound, the most abundantly emitted non-methane hydrocarbon from the biosphere, significantly impacts atmospheric chemistry [, , , , ]. It reacts with atmospheric oxidants like hydroxyl radicals (OH) and ozone (O3), influencing their concentrations and impacting the formation of secondary organic aerosols (SOA) [, , , ].

Q2: How does drought stress affect this compound emissions?

A3: Drought stress can impact this compound emissions in complex ways. While some studies suggest drought can lead to increased this compound emissions due to higher temperatures [], others have observed a reduction in emissions due to physiological stress on plants [, ]. Satellite observations suggest that drought can both increase and decrease this compound emissions depending on severity and other environmental factors [].

Q3: How does this compound contribute to ozone and secondary organic aerosol formation?

A5: this compound oxidation in the presence of nitrogen oxides (NOx) leads to a complex cascade of reactions that can both produce and destroy ozone [, , ]. this compound oxidation also forms a variety of oxygenated and nitrated compounds, many of which contribute to SOA formation [, , ].

Q4: How does this compound emission vary among plant species?

A8: this compound emission is not universal among plants. Its presence and emission rates vary considerably across species, suggesting a complex evolutionary history with multiple origins or losses of the trait []. For example, while some oak species are high this compound emitters, other closely related species emit negligible amounts [].

Q5: How does the circadian clock influence this compound emissions?

A9: Recent research has revealed a strong circadian control over this compound emissions in some species, such as oil palm []. This circadian regulation appears to be temperature compensated, persisting even at high temperatures exceeding those known to disrupt other circadian phenomena in plants.

Q6: What is the molecular formula and weight of this compound?

A10: this compound (2-Methyl-1,3-butadiene) has a molecular formula of C5H8 and a molecular weight of 68.12 g/mol [].

Q7: What are the structural characteristics of this compound?

A11: this compound is a branched, five-carbon diene with two double bonds in conjugation, making it a highly reactive molecule [].

Q8: What are the analytical methods used to measure this compound?

A12: Several analytical techniques are used to measure this compound in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed, particularly with techniques like solid-phase microextraction (SPME) or cumulative headspace injection for improved sensitivity and accuracy [, ].

Q9: What are the industrial applications of this compound?

A13: this compound is a crucial monomer in the production of synthetic rubber, particularly cis-1,4-polythis compound, which closely resembles natural rubber []. This synthetic rubber finds extensive use in various industries, including tires, adhesives, and medical devices [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.